molecular formula C8H10O8 B1586507 (-)-Diacetyl-L-tartaric Acid CAS No. 51591-38-9

(-)-Diacetyl-L-tartaric Acid

Cat. No.: B1586507
CAS No.: 51591-38-9
M. Wt: 234.16 g/mol
InChI Key: DNISEZBAYYIQFB-PHDIDXHHSA-N
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Description

(-)-Diacetyl-L-tartaric Acid is a derivative of tartaric acid, a naturally occurring organic acid found in many plants, particularly in grapes. It is a chiral compound, meaning it has two enantiomers that are mirror images of each other. This compound is widely used in various scientific and industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

Diacetyl-l-tartaric acid interacts with various biomolecules in biochemical reactions. It plays a significant role in the evolution of stereochemistry and in the development of enantioseparation techniques . The compound’s chiral properties are crucial in the separation and independent evaluation of individual enantiomers of chiral drugs .

Cellular Effects

The cellular effects of Diacetyl-l-tartaric acid are not fully understood due to limited research. It is known that the compound’s chiral properties can influence cellular processes. For instance, the different bioactivities of individual enantiomers of chiral drugs, which Diacetyl-l-tartaric acid can help separate, often have different pharmacological activities and can also vary in their toxicity and undesirable side-effects .

Molecular Mechanism

The molecular mechanism of Diacetyl-l-tartaric acid primarily involves its interaction with other chiral molecules. Its role in the development of enantioseparation techniques suggests that it can interact with biomolecules, potentially influencing enzyme activation or inhibition, and changes in gene expression .

Metabolic Pathways

Diacetyl-l-tartaric acid is involved in the metabolic pathways of tartaric acid. Tartaric acid is a product of the catabolism of ascorbic acid (vitamin C) in some higher plants, including Vitis vinifera L

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of diacetyl-l-tartaric acid typically involves the acetylation of l-tartaric acid. One common method includes reacting l-tartaric acid with acetic anhydride in the presence of a catalyst such as concentrated phosphoric acid. The reaction is carried out at a temperature of 50-55°C, followed by heating to 80-90°C to obtain the intermediate product .

Industrial Production Methods: In industrial settings, the preparation of diacetyl-l-tartaric acid esters of mono- and di-glycerides involves adding l-tartaric acid and acetic anhydride into a reaction kettle, with concentrated phosphoric acid as a catalyst. The reaction system is heated to 50-55°C, then maintained at 80-90°C for 20-60 minutes. Stearic acid esters of mono- and di-glycerides are added, followed by powdery sodium hydroxide as a catalyst. The reaction is then heated to 90-130°C for 20-40 minutes to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: (-)-Diacetyl-L-tartaric Acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it into simpler compounds.

    Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(-)-Diacetyl-L-tartaric Acid has numerous applications in scientific research:

Comparison with Similar Compounds

    Tartaric Acid: The parent compound, widely used in food and beverage industries.

    Dibenzoyl-l-tartaric Acid: Another derivative used in chiral separations.

    Diacetyl-d-tartaric Acid: The enantiomer of diacetyl-l-tartaric acid, with similar but distinct properties.

Uniqueness: (-)-Diacetyl-L-tartaric Acid is unique due to its specific chiral properties, making it highly valuable in enantioselective synthesis and analysis. Its ability to form stable complexes with chiral molecules sets it apart from other derivatives .

Properties

IUPAC Name

(2R,3R)-2,3-diacetyloxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O8/c1-3(9)15-5(7(11)12)6(8(13)14)16-4(2)10/h5-6H,1-2H3,(H,11,12)(H,13,14)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNISEZBAYYIQFB-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C(C(=O)O)OC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]([C@H](C(=O)O)OC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51591-38-9
Record name Diacetyltartaric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51591-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diacetyl-L-tartaric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051591389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [R(R*,R*)]-2,3-bis(acetoxy)succinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.077
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIACETYL-L-TARTARIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSJ8N03NO1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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